(2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride
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Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2,2-trifluoroethanol", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl chloride using thionyl chloride", "Step 2: Conversion of 2,2,2-trifluoroethyl chloride to 2,2,2-trifluoroethylamine using ammonia", "Step 3: Conversion of 2,2,2-trifluoroethylamine to (2R)-1,1,1,3-tetrafluoropropan-2-amine using sodium hydroxide", "Step 4: Formation of (2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride by reacting (2R)-1,1,1,3-tetrafluoropropan-2-amine with hydrochloric acid" ] } | |
CAS No. |
2408936-37-6 |
Molecular Formula |
C3H6ClF4N |
Molecular Weight |
167.53 g/mol |
IUPAC Name |
(2R)-1,1,1,3-tetrafluoropropan-2-amine;hydrochloride |
InChI |
InChI=1S/C3H5F4N.ClH/c4-1-2(8)3(5,6)7;/h2H,1,8H2;1H/t2-;/m1./s1 |
InChI Key |
HEFCVSOLVUQNSZ-HSHFZTNMSA-N |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)F.Cl |
Canonical SMILES |
C(C(C(F)(F)F)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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